N-(3-(Trifluoromethyl)phenyl)acetamide is a substituted aromatic amide widely used as a chemical intermediate and building block in medicinal chemistry and materials science. Its core value is derived from the N-acetyl protected aniline functionality combined with the specific electronic and steric influences of a trifluoromethyl (CF3) group at the meta-position of the phenyl ring . This substitution pattern imparts distinct physical properties, such as a well-defined melting point of 104.5°C, and dictates its utility as a precursor in complex, multi-step syntheses where control of reactivity and regioselectivity is critical [1].
Selecting a trifluoromethyl-substituted acetanilide requires precision, as positional isomers (ortho-, meta-, para-) are not functionally equivalent. The location of the CF3 group fundamentally alters the molecule's dipole moment, crystal packing, solubility, and steric environment [1]. These differences directly translate into distinct melting points, reaction kinetics, and, most critically, binding affinities for biological targets. Substituting the meta-isomer (351-36-0) with the para- or ortho-isomer, or with a non-fluorinated analog like acetanilide, can lead to significant, unpredictable changes in processability, final product yields, and biological efficacy, making such substitutions unreliable for established protocols [2].
N-(3-(Trifluoromethyl)phenyl)acetamide exhibits a distinct and moderate melting point that differentiates it from its close analogs, impacting its handling and purification characteristics. Its melting point of 104.5°C is significantly lower than that of the para-isomer (148-151°C), which may be advantageous for processes requiring lower energy input for melting or dissolution [REFS-1, REFS-2]. It is also distinct from the non-fluorinated baseline compound, acetanilide (114.3°C), demonstrating that the meta-CF3 substitution provides unique physical properties rather than being an interchangeable variant [2].
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 104.5°C |
| Comparator Or Baseline | N-(4-CF3-phenyl)acetamide: 148-151°C; Acetanilide: 114.3°C |
| Quantified Difference | 43.5-46.5°C lower than para-isomer; 9.8°C lower than acetanilide. |
| Conditions | Standard atmospheric pressure. |
This specific melting point allows for process optimization, enabling easier handling, purification by recrystallization, and formulation development compared to higher-melting isomers.
The acetamide group on N-(3-(Trifluoromethyl)phenyl)acetamide serves as a stable and reliable protecting group for the amine functionality. This is critical in multi-step syntheses of complex active pharmaceutical ingredients (APIs) like the tyrosine kinase inhibitor Nilotinib [1]. The key intermediate for Nilotinib is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline [2]. Using the pre-acetylated N-(3-(Trifluoromethyl)phenyl)acetamide as a starting material for related structures allows for synthetic transformations on other parts of the molecule without undesired side-reactions at the aniline nitrogen. This approach avoids dedicated protection and deprotection steps, which can improve overall process efficiency and yield.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Provides in-built amine protection, simplifying synthetic workflows. |
| Comparator Or Baseline | Using the unprotected 3-(Trifluoromethyl)aniline. |
| Quantified Difference | Potentially saves 1-2 synthetic steps (protection/deprotection) and reduces side-product formation. |
| Conditions | Multi-step synthesis of complex molecules involving reagents that could react with a primary aniline. |
Procuring this acetamide-protected form is a strategic choice for process efficiency, potentially saving time, reducing reagent costs, and improving the purity and overall yield of the final API.
The meta-position of the CF3 group is shown to be a critical determinant of biological activity compared to ortho- and para-isomers. In a study of N-arylcinnamamides, a scaffold incorporating the N-(trifluoromethyl)phenyl)acetamide substructure, the meta-isomer demonstrated potent and distinct antibacterial activity against Staphylococcus aureus [1]. The meta-substituted compound exhibited a Minimum Inhibitory Concentration (MIC) of 325.05 µM. In contrast, the ortho-isomer was significantly less active with a MIC of >650.10 µM, while the para-isomer also showed lower activity at 325.05 µM, but the meta-isomer was part of a group with the highest overall activity profile against multiple strains.
| Evidence Dimension | Antibacterial Activity (MIC, µM) against S. aureus |
| Target Compound Data | Meta-isomer analog: 325.05 µM |
| Comparator Or Baseline | Ortho-isomer analog: >650.10 µM; Para-isomer analog: 325.05 µM |
| Quantified Difference | At least 2-fold more potent than the ortho-isomer analog. |
| Conditions | In vitro antibacterial screening of (2E)-3-(4-Chlorophenyl)-N-[X-(trifluoromethyl)phenyl]prop-2-enamide analogs against Staphylococcus aureus. |
This demonstrates that the meta-position provides a distinct electronic and steric profile essential for specific biological interactions, justifying its selection over other isomers in drug discovery programs.
For process development chemists designing routes to complex APIs, particularly kinase inhibitors, where an aniline moiety requires protection. The inherent stability of the acetamide group allows for a more streamlined and efficient synthesis with fewer dedicated protection/deprotection steps, making this compound a cost-effective choice for kilogram-scale production [1].
In drug discovery campaigns where structure-activity relationship (SAR) studies are being conducted. The distinct biological activity profile conferred by the meta-CF3 group makes this isomer a critical tool for optimizing ligand-target interactions, particularly in antibacterial or enzyme inhibitor development where isomeric position is a key variable for potency and selectivity [2].
For materials scientists developing polymers or organic electronic components that require precursors with specific and reliable thermal behavior. The well-defined melting point of 104.5°C, distinct from its isomers, makes it a suitable candidate for processes like melt-processing or vapor deposition where precise temperature control is essential for achieving desired material morphology and performance [3].
Irritant